2-(2-Fluorophenyl)acetyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thrombin Inhibitors

Field: Biochemistry

Application: “2-(2-Chloro-6-Fluorophenyl)Acetamides” have been reported as potent thrombin inhibitors

Results: The inhibitors showed a range of potencies, with Ki values ranging from 0.9 to 33.9 nM.

Organic Synthesis

Field: Organic Chemistry

Results: The results would depend on the specific reaction being carried out.

Pharmaceuticals

Field: Pharmaceutical Sciences

Results: The results would depend on the specific drug and its intended use.

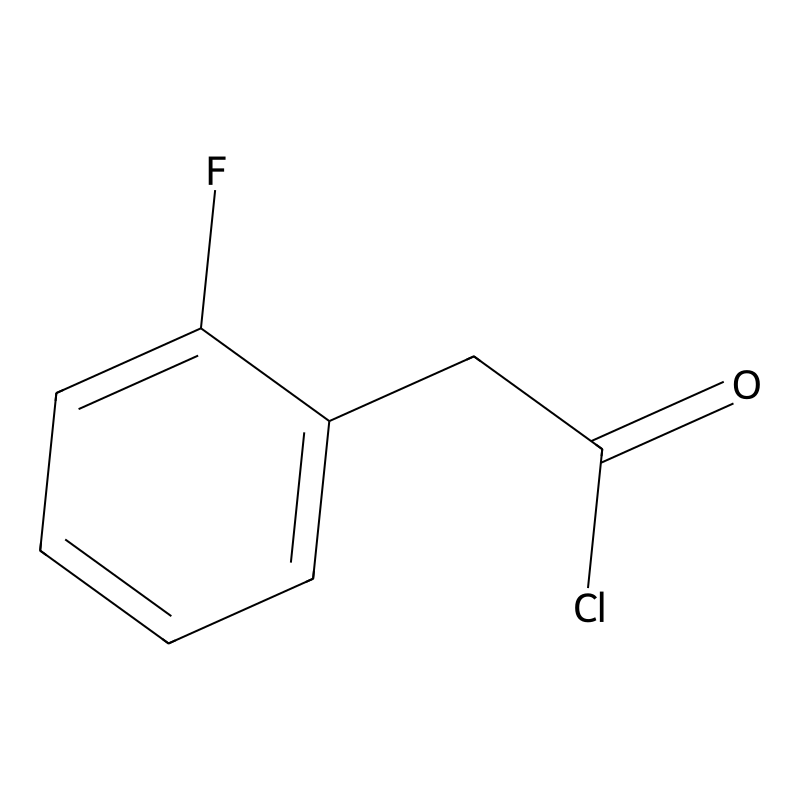

2-(2-Fluorophenyl)acetyl chloride is an aromatic compound with the molecular formula C8H6ClFO and a molecular weight of 172.58 g/mol . Its structure consists of a fluorine-substituted phenyl ring connected to an acetyl chloride group. The compound is classified as a hazardous material, with a UN number of 3265 and a packing group of II .

- Friedel-Crafts Acylation: This compound can act as an acylating agent in Friedel-Crafts reactions, introducing the 2-fluorophenylacetyl group to other aromatic compounds.

- Nucleophilic Substitution: The chlorine atom in the acetyl chloride group is susceptible to nucleophilic substitution reactions, allowing for the formation of various derivatives.

- Hydrolysis: In the presence of water, 2-(2-Fluorophenyl)acetyl chloride can undergo hydrolysis to form 2-(2-fluorophenyl)acetic acid.

While specific biological activities of 2-(2-Fluorophenyl)acetyl chloride are not directly reported, compounds with similar structures have shown various biological effects:

- Potential Anticancer Activity: Related compounds containing chloro- and fluoro-phenyl groups have demonstrated in vitro anticancer activity, suggesting potential applications in medicinal chemistry.

- Diverse Biological Effects: Indole derivatives, which share similar aromatic structures, have exhibited antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial activities.

Several methods can be employed to synthesize 2-(2-Fluorophenyl)acetyl chloride:

- Thionyl Chloride Method: The compound can be synthesized by reacting 2-fluorophenylacetic acid with thionyl chloride in the presence of a tertiary amine.

- Direct Chlorination: Another approach involves the direct chlorination of 2-fluoroacetophenone using thionyl chloride under anhydrous conditions .

2-(2-Fluorophenyl)acetyl chloride finds applications in various fields:

- Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical research.

- Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, especially those targeting cancer.

- Photosensitizers: Related compounds have applications in the development of photosensitizers and fluorophores for biological research.

While specific interaction studies for 2-(2-Fluorophenyl)acetyl chloride are not directly reported, compounds with similar structures are known to:

- Undergo Benzylic Reactions: These include free radical bromination, nucleophilic substitution, and oxidation at the benzylic position.

- Participate in Cross-Coupling Reactions: Similar compounds have been used in Suzuki-Miyaura cross-coupling reactions, which are valuable in organic synthesis.

Similar Compounds

Several compounds share structural similarities with 2-(2-Fluorophenyl)acetyl chloride:

- 2-(4-Fluorophenyl)acetyl chloride: This positional isomer has the fluorine atom at the para position of the phenyl ring .

- (3-Chloro-2-fluorophenyl)acetyl chloride: This compound has an additional chlorine atom on the phenyl ring.

- 2-(3-Chloro-2-fluorophenyl)acetyl chloride: Another dichlorinated variant with a different substitution pattern.

These compounds differ in their substitution patterns, which can affect their reactivity and potential applications. 2-(2-Fluorophenyl)acetyl chloride is unique due to the specific positioning of its fluorine atom, which can influence its chemical behavior and biological interactions.

The synthesis of 2-(2-fluorophenyl)acetyl chloride emerged alongside advancements in fluoroorganic chemistry during the late 20th century. Early methods involved chlorination of 2-fluorophenylacetic acid using thionyl chloride (SOCl₂), a reaction optimized for its efficiency and scalability. The compound’s classification as an acyl chloride places it within a broader family of reactive derivatives of carboxylic acids, sharing functional group characteristics with acetyl chloride and benzoyl chloride.

Key milestones in its development include:

- 2007: First documented synthesis and structural characterization in PubChem.

- 2010s: Expanded use in pharmaceutical intermediates, particularly for antipsychotics and anti-inflammatory agents.

Significance in Synthetic Organic Chemistry

2-(2-Fluorophenyl)acetyl chloride is pivotal in facilitating nucleophilic acyl substitution reactions. Its applications include:

Pharmaceutical Synthesis

- Amide Formation: Reacts with amines to produce fluorinated amides, key motifs in bioactive molecules. For example, derivatives of this compound are precursors to dopamine D₂ receptor antagonists.

- Esterification: Used to synthesize esters for prodrug development, enhancing drug bioavailability.

Agrochemical Applications

- Serves as an intermediate in herbicides and fungicides, leveraging the fluorine atom’s metabolic stability.

Table 1: Key Reactions Involving 2-(2-Fluorophenyl)acetyl Chloride

| Reaction Type | Reagents/Conditions | Product Application |

|---|---|---|

| Amidation | Primary amines, base (e.g., Et₃N) | Neuroleptic agents |

| Esterification | Alcohols, pyridine | Prodrug esters |

| Friedel-Crafts Acylation | AlCl₃, aromatic substrates | Fluorinated polyaromatics |

Structural Characteristics and Nomenclature

Molecular Structure

The compound features a phenyl ring substituted with fluorine at the ortho position, connected to an acetyl chloride group. The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles.

Spectroscopic Data

IUPAC Name

2-(2-Fluorophenyl)acetyl chloride.

Position in Acyl Chloride Chemistry

2-(2-Fluorophenyl)acetyl chloride exhibits distinct reactivity compared to non-fluorinated acyl chlorides:

Enhanced Reactivity

The ortho-fluorine substituent induces steric hindrance and electronic effects, accelerating reactions with bulky nucleophiles. For instance, its acylation rates exceed those of phenylacetyl chloride by 1.5-fold in amine couplings.

Comparative Analysis

Table 2: Physicochemical Properties vs. Analogues

| Compound | Boiling Point (°C) | Density (g/cm³) | Reactivity (Relative to AcCl) |

|---|---|---|---|

| 2-(2-Fluorophenyl)acetyl Cl | 220.1 | 1.278 | 1.3× |

| Acetyl chloride | 52 | 1.104 | 1.0× |

| Benzoyl chloride | 197 | 1.212 | 0.8× |

Unique Applications

- Asymmetric Synthesis: The fluorine atom’s inductive effect stabilizes transition states in stereoselective acylations.

- Polymer Chemistry: Used to introduce fluorinated side chains into polymers, improving thermal stability.

From 2-(2-Fluorophenyl)acetic Acid with Thionyl Chloride

The reaction of 2-(2-fluorophenyl)acetic acid with thionyl chloride represents the most widely employed method for synthesizing 2-(2-fluorophenyl)acetyl chloride. This transformation proceeds through a well-established mechanism involving nucleophilic attack by the carboxylic acid oxygen on the sulfur center of thionyl chloride, followed by elimination of gaseous byproducts [1] [2] [3].

The fundamental reaction can be represented as:

C₈H₇FO₂ + SOCl₂ → C₈H₆ClFO + SO₂ + HCl

Mechanistic Pathway: The reaction mechanism involves initial nucleophilic attack by the hydroxyl oxygen of the carboxylic acid on the sulfur atom of thionyl chloride, forming a chlorosulfite intermediate. This intermediate subsequently undergoes chloride ion attack at the carbonyl carbon, leading to the formation of the desired acetyl chloride along with the elimination of sulfur dioxide and hydrogen chloride as gaseous byproducts [1] [2].

Reaction Conditions: Typical reaction conditions involve heating the carboxylic acid with a 1.1 to 1.5 molar equivalent of thionyl chloride at temperatures ranging from 60°C to 80°C for 0.5 to 2 hours [4] [5]. The reaction is generally conducted under an inert atmosphere to prevent hydrolysis of the highly reactive acetyl chloride product.

Optimization Parameters: Several factors influence the efficiency of this transformation:

- Temperature control: Maintaining temperatures between 60-80°C optimizes the reaction rate while minimizing side reactions

- Stoichiometry: Using slight excess of thionyl chloride (1.1-1.5 equivalents) ensures complete conversion

- Reaction time: Extended reaction times (>2 hours) may lead to decomposition

- Moisture exclusion: Rigorous anhydrous conditions are essential to prevent hydrolysis

Yield and Purity: Under optimized conditions, this method typically achieves yields of 85-95% with high purity products [4] [6]. The gaseous nature of the byproducts (SO₂ and HCl) facilitates product isolation and purification.

From 2-(2-Fluorophenyl)acetic Acid with Oxalyl Chloride

Oxalyl chloride offers an alternative reagent for converting 2-(2-fluorophenyl)acetic acid to the corresponding acetyl chloride. This method is particularly advantageous due to its milder reaction conditions and clean byproduct profile [7] [8] [9].

Reaction Mechanism: The mechanism involves initial formation of a mixed anhydride intermediate through nucleophilic attack by the carboxylic acid on one of the carbonyl carbons of oxalyl chloride. This intermediate then undergoes intramolecular rearrangement and elimination of carbon dioxide and carbon monoxide to yield the desired acetyl chloride [7] [8].

Catalytic Requirements: This transformation typically requires catalytic amounts of N,N-dimethylformamide (DMF) to facilitate the reaction. The DMF catalyst participates in the formation of a reactive intermediate that promotes the conversion [7] [8].

Reaction Conditions: The reaction is conducted at temperatures between 0°C and 25°C, making it suitable for heat-sensitive substrates. Typical reaction times range from 1 to 3 hours, depending on the scale and specific conditions employed [7] [9].

Advantages: The oxalyl chloride method offers several benefits:

- Mild conditions: Room temperature or slightly elevated temperatures

- Clean byproducts: Carbon dioxide and carbon monoxide are easily removed

- High selectivity: Minimal side reactions due to controlled reaction conditions

- Scalability: Suitable for both laboratory and industrial applications

Typical Yields: Under optimized conditions, yields of 80-90% are routinely achieved with this method [7] [9]. The method is particularly suitable for sensitive substrates that may decompose under the more vigorous conditions required for thionyl chloride.

Alternative Synthetic Approaches

From 2-Fluorophenylacetyl Derivatives

Alternative synthetic routes involve the transformation of pre-existing 2-fluorophenylacetyl derivatives through various chemical modifications. These approaches provide access to 2-(2-fluorophenyl)acetyl chloride through indirect pathways that may offer advantages in specific synthetic contexts.

Ester Hydrolysis and Chlorination: Methyl or ethyl esters of 2-(2-fluorophenyl)acetic acid can be hydrolyzed to the corresponding carboxylic acid, followed by chlorination using standard reagents [11]. This approach is particularly useful when the ester is more readily available than the free acid.

Amide Conversion: 2-(2-Fluorophenyl)acetamide derivatives can be converted to the corresponding acetyl chloride through treatment with phosphorus pentachloride or related reagents [4] [5]. This method is valuable when amide substrates are more accessible or stable than the corresponding acids.

Anhydride Cleavage: Mixed anhydrides derived from 2-(2-fluorophenyl)acetic acid can be cleaved using chloride sources to generate the desired acetyl chloride [12]. This approach offers control over reaction conditions and can be particularly useful in multi-step synthetic sequences.

Selective Halogenation Methods

Direct halogenation approaches provide alternative routes to 2-(2-fluorophenyl)acetyl chloride through selective introduction of the chlorine atom at the acyl position. These methods are particularly relevant for accessing the compound from readily available precursors.

Electrophilic Aromatic Substitution: Controlled electrophilic aromatic substitution reactions can be employed to introduce functionality that subsequently enables acetyl chloride formation. This approach requires careful control of reaction conditions to achieve selectivity [13] [14].

Radical Halogenation: Free radical halogenation methods can be applied to introduce halogen atoms at specific positions, followed by functional group manipulation to generate the desired acetyl chloride [15] [16]. These methods often require specialized conditions and careful optimization.

Photochemical Methods: Light-induced halogenation reactions provide mild alternatives for introducing halogen functionality. These methods can offer high selectivity under appropriate conditions and are particularly useful for complex substrates [14] [17].

Electrochemical Approaches: Electrochemical halogenation methods offer precise control over reaction conditions and can provide access to products that are difficult to obtain through conventional methods [16] [18]. These approaches are increasingly important in green chemistry applications.

Industrial Production Methods and Scale-up Considerations

The industrial production of 2-(2-fluorophenyl)acetyl chloride requires careful consideration of safety, efficiency, and environmental impact. Several production methodologies have been developed to address these requirements.

Continuous Flow Reactors: Modern industrial synthesis increasingly employs continuous flow reactor technology for acetyl chloride production. These systems offer superior heat and mass transfer, improved safety through reduced inventory of hazardous materials, and enhanced process control [19] [20]. Typical production rates range from 50-200 kg/h with capital investments of 5-15 million USD [20].

Batch Reactor Systems: Traditional batch reactors remain widely used for medium-scale production, typically handling 50-500 kg per batch. These systems require 4-8 kWh/kg energy consumption and generate 0.5-1.0 kg waste per kg product [20]. Capital investments range from 2-8 million USD depending on scale and automation level.

Microreactor Technology: Emerging microreactor systems offer advantages for specialized applications, particularly where high purity and precise control are required. These systems typically handle 1-50 kg batches with very low environmental impact and energy consumption of 1-3 kWh/kg [20].

Safety Considerations: Industrial production requires specialized equipment to handle the corrosive nature of both reactants and products. Safety systems include gas scrubbing for HCl and SO₂, specialized materials of construction, and emergency response protocols for handling reactive intermediates [21] [22].

Quality Control: Industrial production incorporates in-line monitoring systems to ensure consistent product quality. These systems typically employ infrared spectroscopy, gas chromatography, and automated titration methods to monitor reaction progress and product purity [23] [22].

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable synthetic methods for 2-(2-fluorophenyl)acetyl chloride has become increasingly important in modern chemical manufacturing. Several green chemistry approaches have been developed to address environmental concerns while maintaining synthetic efficiency.

Solvent-Free Synthesis: Recent developments in solvent-free synthesis have demonstrated the feasibility of conducting acetyl chloride formation without organic solvents. These methods typically employ solid-supported reagents or neat reaction conditions, resulting in significant reductions in waste generation and environmental impact [24] [25] [26].

Ionic Liquid Catalysis: The use of ionic liquids as reaction media and catalysts has shown promise for improving the environmental profile of acetyl chloride synthesis. Ionic liquids can be recycled and reused, reducing waste generation while providing unique reaction environments that can enhance selectivity and efficiency [27] [28].

Microwave-Assisted Synthesis: Microwave heating offers reduced reaction times and improved energy efficiency compared to conventional heating methods. This approach can reduce energy consumption by 50-70% while maintaining or improving product yields [25] [26].

Bio-catalytic Approaches: Although still in early development, bio-catalytic methods for acetyl chloride formation are being investigated. These approaches use enzymatic systems to achieve selective transformations under mild conditions, potentially offering significant environmental benefits [24] [25].

Water-Compatible Systems: Development of water-compatible reaction systems represents a significant advancement in green chemistry. These methods use specialized reagents and conditions that allow reactions to proceed in aqueous media, eliminating the need for organic solvents [29] [30].

Atom Economy Optimization: Modern synthetic approaches focus on maximizing atom economy by designing reactions that incorporate most or all of the starting materials into the final product. This approach reduces waste generation and improves overall process efficiency [24] [25].

Purification and Analytical Characterization Techniques

The purification and analytical characterization of 2-(2-fluorophenyl)acetyl chloride require specialized techniques due to its reactive nature and the presence of fluorine substituents. Comprehensive analytical methods are essential for ensuring product quality and purity.

Purification Methods: The primary purification method for 2-(2-fluorophenyl)acetyl chloride involves distillation under controlled conditions. Standard atmospheric distillation is conducted at 220-225°C, while vacuum distillation at 10 mmHg allows operation at reduced temperatures of 110-115°C, minimizing thermal decomposition [31] [32]. Fractional distillation provides higher purity products (95-98%) but requires longer processing times.

Infrared Spectroscopy: Infrared spectroscopy provides definitive identification of the acetyl chloride functional group through the characteristic carbonyl stretch at 1810 cm⁻¹. This absorption is diagnostic for saturated acid chlorides and distinguishes them from other carbonyl-containing compounds [33] [34] [35]. Additional diagnostic bands include C-H stretching at 3000-2850 cm⁻¹ and aromatic C=C stretching at 1600-1500 cm⁻¹.

Nuclear Magnetic Resonance Spectroscopy: ¹H NMR spectroscopy reveals the characteristic methylene protons adjacent to the carbonyl group at approximately 3.8 ppm, with aromatic protons appearing in the 7.0-7.5 ppm region [36] [37]. ¹³C NMR shows the carbonyl carbon at approximately 170 ppm, with aromatic carbons distributed throughout the 115-160 ppm range.

Fluorine NMR Spectroscopy: ¹⁹F NMR spectroscopy is particularly valuable for characterizing fluorinated compounds due to the high sensitivity and large chemical shift range of fluorine. The aromatic fluorine in 2-(2-fluorophenyl)acetyl chloride typically appears at -115 ppm relative to CFCl₃, providing definitive structural confirmation [38] [39] [40].

Mass Spectrometry: Mass spectrometry provides molecular weight confirmation through the molecular ion peak at m/z 172.6, corresponding to the molecular formula C₈H₆ClFO. Fragmentation patterns typically show loss of chlorine (M-35) and characteristic fluorinated aromatic fragments [36] [37].

Gas Chromatography: Gas chromatography serves as both an analytical and preparative tool for purity assessment and small-scale purification. The technique provides rapid analysis of product purity and can detect trace impurities that may not be apparent through other methods [23] [41].

Elemental Analysis: Elemental analysis provides quantitative determination of carbon, hydrogen, chlorine, and fluorine content. Theoretical values for 2-(2-fluorophenyl)acetyl chloride are C: 55.6%, H: 3.5%, Cl: 20.5%, F: 11.0%. Deviations from these values indicate impurities or incomplete conversion [36] [37].

Physical Properties: Key physical properties include refractive index (nD²⁰ = 1.528), density (1.278 g/cm³), and boiling point (220.1°C at 760 mmHg). These properties serve as additional identification criteria and purity indicators [31] [42].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant